molecular formula C16H13ClFNO4S B2540262 3-[(8-Chloro-3,4-dihydro-2H-chromen-4-yl)carbamoyl]benzenesulfonyl fluoride CAS No. 2249481-68-1

3-[(8-Chloro-3,4-dihydro-2H-chromen-4-yl)carbamoyl]benzenesulfonyl fluoride

Cat. No.: B2540262
CAS No.: 2249481-68-1
M. Wt: 369.79
InChI Key: ZNHAYVAVJSOTNW-UHFFFAOYSA-N
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Description

The compound “3-[(8-Chloro-3,4-dihydro-2H-chromen-4-yl)carbamoyl]benzenesulfonyl fluoride” is a complex organic molecule. It contains a coumarin moiety (a 3,4-dihydro-2H-chromen-4-yl group), which is a type of oxygen-containing heterocycle . Coumarins are valuable compounds that are widely found in nature and have been used as herbal medicines since early ages .


Synthesis Analysis

The synthesis of coumarin systems, including the 3,4-dihydro-2H-chromen-4-yl group, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, often under green conditions using green solvents and catalysts .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups. The 3,4-dihydro-2H-chromen-4-yl group is a key part of the structure .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its biological properties, and development of its potential applications in medicine and other fields .

Properties

IUPAC Name

3-[(8-chloro-3,4-dihydro-2H-chromen-4-yl)carbamoyl]benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO4S/c17-13-6-2-5-12-14(7-8-23-15(12)13)19-16(20)10-3-1-4-11(9-10)24(18,21)22/h1-6,9,14H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHAYVAVJSOTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1NC(=O)C3=CC(=CC=C3)S(=O)(=O)F)C=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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